N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C16H20N2O3 It is characterized by the presence of a benzofuran ring, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced by reacting 3-chloropropylamine with morpholine in the presence of a base such as sodium hydroxide.
Formation of the Carboxamide Group: The final step involves the coupling of the benzofuran derivative with the morpholine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups attached to the morpholine ring.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide: Similar structure with additional ethoxy and carbamothioyl groups.
3,4-Dichloro-N-[3-(morpholin-4-yl)propyl]benzamide: Similar structure with dichloro substitution on the benzene ring.
Uniqueness
N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran and morpholine rings, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
326610-55-3 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c19-16(15-12-13-4-1-2-5-14(13)21-15)17-6-3-7-18-8-10-20-11-9-18/h1-2,4-5,12H,3,6-11H2,(H,17,19) |
InChI Key |
KAIHRVRBDIXWAU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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